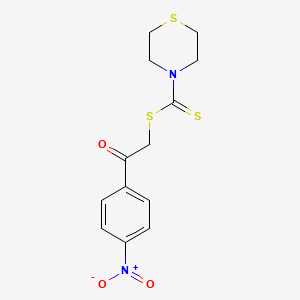![molecular formula C17H16ClN3S B5847552 N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5847552.png)
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as CIET, is a compound that has gained attention in recent years due to its potential therapeutic applications. CIET is a thiourea derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
The mechanism of action of N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has been shown to inhibit the activity of enzymes involved in these pathways, leading to downstream effects on cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. This compound has also been shown to have a favorable pharmacokinetic profile, with good bioavailability and low toxicity.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies on the mechanism of action to better understand its therapeutic potential.
3. Development of this compound derivatives with improved potency and selectivity.
4. Evaluation of this compound in preclinical and clinical trials for its potential therapeutic applications.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
6. Exploration of the potential synergistic effects of this compound with other compounds.
Conclusion:
In conclusion, this compound is a compound with potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it an interesting compound for further study. However, more research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
合成法
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea can be synthesized through a multi-step reaction involving the condensation of 2-chlorobenzaldehyde with 2-(1H-indol-3-yl)ethylamine, followed by the reaction with thiourea. The synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for further studies.
科学的研究の応用
N-(2-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-14-6-2-4-8-16(14)21-17(22)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDUNLMSMXLCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)
![4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoic acid](/img/structure/B5847515.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-thieno[2,3-b]thiopyrano[3,4-e]pyridine-2-carboxylic acid](/img/structure/B5847520.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)

![3-methyl-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5847546.png)


![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)
